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molecular formula C12H11N3O2S B8641088 2-Tosyl-2,3-dihydropyridazine-3-carbonitrile

2-Tosyl-2,3-dihydropyridazine-3-carbonitrile

Cat. No. B8641088
M. Wt: 261.30 g/mol
InChI Key: GQDMIMKHFHDAGB-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

To a solution of pyridazine (3.63 mL, 49.9 mmol) in DCM (60 mL) was added trimethylsilyl cyanide (11.99 mL, 90 mmol) and aluminum chloride (20 mg, 0.150 mmol). After stirring the reaction mixture at room temperature for 10 minutes, a solution of para-toluene sulfonyl chloride (16.38 mL, 86 mmol) in DCM (100 mL) was added dropwise via an addition funnel over 30 minutes. The resulting light orange solution was left stirring at room temperature overnight. The reaction mixture was concentrated to give a light brown solid. To this material was added EtOH (100 mL). A white precipitate formed which was filtered through a sintered funnel. The precipitate was washed with ethanol and collected. m/z=262 (M+H).
Quantity
3.63 mL
Type
reactant
Reaction Step One
Quantity
11.99 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.C[Si]([C:11]#[N:12])(C)C.[Cl-].[Al+3].[Cl-].[Cl-].[C:17]1([CH3:27])[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1>C(Cl)Cl.CCO>[CH3:27][C:17]1[CH:22]=[CH:21][C:20]([S:23]([N:1]2[CH:6]([C:11]#[N:12])[CH:5]=[CH:4][CH:3]=[N:2]2)(=[O:25])=[O:24])=[CH:19][CH:18]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.63 mL
Type
reactant
Smiles
N1=NC=CC=C1
Name
Quantity
11.99 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
20 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.38 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting light orange solution was left
STIRRING
Type
STIRRING
Details
stirring at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
CUSTOM
Type
CUSTOM
Details
A white precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered through a sintered funnel
WASH
Type
WASH
Details
The precipitate was washed with ethanol
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1N=CC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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